molecular formula C20H24N2O3 B13579738 1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine

1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B13579738
M. Wt: 340.4 g/mol
InChI Key: RWRCJPVSRQMKLP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of methoxy and methyl groups attached to a benzoyl and phenyl ring, respectively. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine typically involves the reaction of 2-methoxy-5-methylbenzoic acid with 3-methoxyphenylpiperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxybenzoyl)-4-phenylpiperazine: Lacks the methyl group on the benzoyl ring.

    1-(2-Methylbenzoyl)-4-(3-methoxyphenyl)piperazine: Lacks the methoxy group on the benzoyl ring.

    1-(2-Methoxy-5-methylbenzoyl)-4-phenylpiperazine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(2-Methoxy-5-methylbenzoyl)-4-(3-methoxyphenyl)piperazine is unique due to the presence of both methoxy and methyl groups on the benzoyl and phenyl rings, respectively. This unique combination of functional groups may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(2-methoxy-5-methylphenyl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O3/c1-15-7-8-19(25-3)18(13-15)20(23)22-11-9-21(10-12-22)16-5-4-6-17(14-16)24-2/h4-8,13-14H,9-12H2,1-3H3

InChI Key

RWRCJPVSRQMKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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